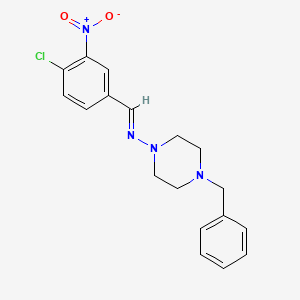

![molecular formula C18H15NO4 B5599069 ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5599069.png)

ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate and its derivatives involves multi-step chemical reactions, starting from known precursors. For instance, Koca et al. (2014) described the synthesis of a related compound through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, highlighting the complexity and precision required in synthesizing such compounds (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Aplicaciones Científicas De Investigación

Supramolecular Structures and Hydrogen Bonding

A study on substituted 4-pyrazolylbenzoates, including molecules related to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, showcased their ability to form hydrogen-bonded supramolecular structures. These structures ranged from one-dimensional chains to three-dimensional frameworks, demonstrating the compound's potential in creating complex molecular architectures through specific hydrogen bonding patterns (Portilla et al., 2007).

Cytotoxicity and Potential Therapeutic Applications

The synthesis and in vitro cytotoxic evaluation of hexahydroquinoline derivatives containing the benzofuran moiety, similar to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, were investigated. Some synthesized compounds exhibited promising inhibitory effects against human hepatocellular carcinoma cell lines, highlighting the potential of benzofuran derivatives in cancer therapy (El-Deen et al., 2016).

Antiplatelet Activity

Research on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), closely related to the target compound, identified new compounds with significant antiplatelet activity. These findings are crucial for the development of novel antiplatelet agents, demonstrating the compound's relevance in cardiovascular disease research (Chen et al., 2008).

Optical Nonlinear Properties and DFT Calculations

A study on Schiff base compounds derived from ethyl-4-amino benzoate, structurally related to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, explored their synthesis, Density Functional Theory (DFT) calculations, and optical nonlinear properties. This research demonstrates the compound's potential applications in materials science, particularly in optical limiting and refractive index modulation (Abdullmajed et al., 2021).

Gastroprotective Activity

Another study focused on the gastroprotective effects of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, which is structurally similar to the compound . The research highlighted its potential in treating gastric ulcers through mechanisms involving antioxidant activity, increased mucus production, and modulation of cellular stress proteins (Halabi et al., 2014).

Propiedades

IUPAC Name |

ethyl 4-(1-benzofuran-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)23-16/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTPPOVWADKSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-benzofuran-2-carbonylamino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)

![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)

![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5599072.png)